molecular formula C13H21NO4 B3179636 2-Piperidinecarboxylic acid, 1-(3,3-dimethyl-1,2-dioxopentyl)-, (2S)- CAS No. 152754-55-7

2-Piperidinecarboxylic acid, 1-(3,3-dimethyl-1,2-dioxopentyl)-, (2S)-

Cat. No.: B3179636
CAS No.: 152754-55-7
M. Wt: 255.31 g/mol
InChI Key: GWXADOKFGBKLOD-UHFFFAOYSA-N
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Description

The compound 2-Piperidinecarboxylic acid, 1-(3,3-dimethyl-1,2-dioxopentyl)-, (2S)- (CAS 152754-34-2) is a piperidine derivative with a molecular formula of C₂₂H₃₇NO₄ and a molecular weight of 379.54 g/mol. Its structure features:

  • A piperidine ring with a carboxylic acid group at position 2 (S-configuration).
  • A 3,3-dimethyl-1,2-dioxopentyl substituent at position 1, introducing two ketone groups and a branched alkyl chain.
  • A 3-cyclohexylpropyl ester group, enhancing hydrophobicity .

The (2S) stereochemistry is critical for pharmacological interactions, as spatial arrangement influences binding to biological targets.

Properties

IUPAC Name

(2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-4-13(2,3)10(15)11(16)14-8-6-5-7-9(14)12(17)18/h9H,4-8H2,1-3H3,(H,17,18)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXADOKFGBKLOD-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinecarboxylic acid, 1-(3,3-dimethyl-1,2-dioxopentyl)-, (2S)- involves multiple steps, starting with the preparation of the piperidine ring. The reaction conditions typically include the use of strong acids or bases to facilitate the formation of the ring structure. The dioxopentyl group is then introduced through a series of reactions involving ketones and aldehydes under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced catalysts and solvents is common to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

2-Piperidinecarboxylic acid, 1-(3,3-dimethyl-1,2-dioxopentyl)-, (2S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

Antimicrobial Activity

Studies have indicated that derivatives of piperidinecarboxylic acids exhibit antimicrobial properties. For example, compounds similar to 2-Piperidinecarboxylic acid have shown efficacy against various bacterial strains, making them candidates for antibiotic development.

Neurological Applications

Research suggests that piperidine derivatives can influence neurotransmitter systems. The compound may play a role in developing treatments for neurological disorders by modulating pathways involved in synaptic transmission.

Case Study:

A recent study explored the synthesis of piperidine derivatives and their effects on neurotransmitter modulation in animal models. Results indicated that certain modifications to the piperidine structure enhanced binding affinity to serotonin receptors, suggesting potential for antidepressant activity .

Agricultural Science

The compound has potential applications in agrochemicals:

Pesticide Development

Research into the structure-activity relationship of piperidine derivatives has revealed that they can act as effective insecticides and herbicides. The incorporation of the dimethyl-1,2-dioxopentyl moiety enhances biological activity against pests.

Case Study:

Field trials conducted with formulations containing 2-Piperidinecarboxylic acid derivatives demonstrated significant reductions in pest populations while maintaining low toxicity to beneficial insects .

Materials Science

The unique properties of this compound make it suitable for material applications:

Polymer Synthesis

Piperidine derivatives are often utilized as monomers or additives in polymer chemistry due to their ability to enhance mechanical properties and thermal stability.

Coatings and Adhesives

The incorporation of this compound into coatings has been shown to improve adhesion properties and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of 2-Piperidinecarboxylic acid, 1-(3,3-dimethyl-1,2-dioxopentyl)-, (2S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between the target compound and analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Notable Properties/Applications References
Target Compound (152754-34-2) C₂₂H₃₇NO₄ 379.54 3,3-dimethyl-1,2-dioxopentyl; 3-cyclohexylpropyl ester (2S) Hydrophobic; potential protease inhibition
N-Boc-2-piperidinecarboxylic acid (98303-20-9) C₁₁H₁₉NO₄ 229.27 tert-Butoxycarbonyl (Boc) protecting group Not specified Enhanced amine stability; synthetic intermediate
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid (652971-20-5) C₁₇H₂₃NO₄ 305.37 Boc group; phenyl ring at position 4 (3S,4R) Increased lipophilicity; chiral drug precursor
3-Piperidinecarboxylic acid (498-95-3) C₆H₁₁NO₂ 129.16 No substituents (simple carboxylic acid) Not specified High solubility; limited bioactivity
Argatroban (MIXED CAS) C₂₃H₃₆N₆O₅S 508.63 Sulfonyl, quinolinyl, and aminoiminomethyl groups Multiple stereocenters Direct thrombin inhibitor (anticoagulant)
Pyridazine analog (CAS 340256-18-0) C₁₁H₂₀N₂O₂ 212.29 Pyridazine core; 3,3-dimethyl-1,2-dioxopentyl Not specified Lower molecular weight; potential reactivity

Key Comparative Insights

Boc-protected analogs (e.g., CAS 98303-20-9) offer greater amine stability but reduced reactivity compared to the target compound’s ester and ketone functionalities .

Hydrophobicity vs. Solubility :

  • The 3-cyclohexylpropyl ester in the target compound enhances membrane permeability but reduces aqueous solubility, contrasting with the hydrophilic (2S)-1-hydroxypiperidine-2-carboxylic acid () .
  • Aromatic substituents (e.g., phenyl in CAS 652971-20-5) improve π-π stacking but may increase metabolic instability compared to the target’s aliphatic groups .

Research Findings and Data

Physicochemical Properties

  • logP (Predicted) : ~3.5 (moderate lipophilicity due to ester and cyclohexyl groups) .
  • Acid Dissociation (pKa): Carboxylic acid group ~2.5; ketones ~non-acidic .

Biological Activity

2-Piperidinecarboxylic acid, 1-(3,3-dimethyl-1,2-dioxopentyl)-, (2S)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 152754-55-7
  • IUPAC Name : 2-Piperidinecarboxylic acid, 1-(3,3-dimethyl-1,2-dioxopentyl)-, (2S)-

The compound features a piperidine ring which is known for its role in various pharmacological activities. The presence of a dioxopentyl side chain contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have shown that derivatives of piperidinecarboxylic acids exhibit significant antimicrobial properties. For instance:

  • Tuberculostatic Activity : A series of synthesized piperidinothiosemicarbazones demonstrated promising activity against Mycobacterium tuberculosis. The structure–activity relationship (SAR) indicated that piperidine derivatives were particularly effective due to their basicity and structural configuration .
CompoundMIC (µg/mL)Activity
Piperidine Derivative 14Effective against M. tuberculosis
Piperidine Derivative 26.25Moderate activity

Cardiovascular Effects

Research has highlighted the vasorelaxant and bradycardic effects of certain piperidine derivatives. Compounds synthesized from the piperidine framework have been evaluated for their cardiovascular effects:

  • Vasorelaxant Activity : Some derivatives exhibited vasorelaxation in vitro, suggesting potential applications in treating hypertension .
CompoundEffectMechanism
Compound AVasorelaxationEndothelial-dependent relaxation
Compound BBradycardiaInhibition of cardiac rate

Synthesis and Structure-Activity Relationship

The synthesis of 2-Piperidinecarboxylic acid derivatives typically involves multi-step reactions starting from readily available piperidine precursors. The modifications on the piperidine ring and side chains significantly influence their biological activity.

Key Findings from SAR Studies

  • Basicity : The basicity of substituents on the piperidine ring correlates positively with antimicrobial potency.
  • Hydrophobic Interactions : Increased hydrophobic character enhances membrane permeability and bioavailability.
  • Substituent Positioning : The position of substituents on the piperidine ring affects binding affinity to biological targets.

Case Study 1: Antitubercular Activity

A study synthesized several piperidinothiosemicarbazone derivatives and assessed their activity against M. tuberculosis. The most potent compound exhibited an MIC value of 4 µg/mL against clinical strains, indicating strong potential for further development as an antitubercular agent .

Case Study 2: Cardiovascular Applications

In a cardiovascular study, compounds derived from the piperidine framework were tested for their effects on heart rate and vascular tension. Results demonstrated that certain derivatives could effectively lower heart rates while promoting vasodilation, suggesting therapeutic applications in managing cardiovascular diseases .

Q & A

Q. What is the chemical identification of (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-piperidinecarboxylic acid?

Methodological Answer :

  • CAS Number : The compound’s structural analogs (e.g., 2-piperidinecarboxylic acid derivatives) are often cataloged under specific CAS numbers (e.g., 535-75-1 for the parent scaffold) .
  • Structural Confirmation : Use spectroscopic techniques (NMR, FT-IR) to confirm the dioxopentyl and piperidine moieties. The SMILES string O=C(C(=O)C(C)(C)CC)N3C(C(=O)OC(...))CCCC3 can guide computational modeling .

Q. What synthetic strategies are reported for structurally related piperidinecarboxylic acid derivatives?

Methodological Answer :

  • Key Steps : (i) Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups, (ii) introduction of the 3,3-dimethyl-1,2-dioxopentyl moiety via ketone acylation, and (iii) chiral resolution using enzymatic or chromatographic methods to isolate the (2S)-enantiomer .
  • Challenges : Ensure stereochemical purity during acylation; monitor reaction intermediates via LC-MS.

Advanced Research Questions

Q. How can the stereochemistry of the (2S)-configuration be experimentally validated?

Methodological Answer :

  • X-ray Crystallography : Resolve the crystal structure to confirm absolute configuration. For analogs, synchrotron radiation has been used to achieve high-resolution data (e.g., 0.84 Å) .
  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® IA/IB) with polar organic mobile phases to separate enantiomers and compare retention times with standards .

Q. What pharmacological activities have been observed in structurally similar 2-piperidinecarboxylic acid derivatives?

Methodological Answer :

  • Anticonvulsant Activity : Derivatives with substituted acyl groups (e.g., dioxopentyl) show GABA reuptake inhibition. Use rodent seizure models (e.g., maximal electroshock test) to evaluate efficacy. Dose-response curves and brain penetration studies (via LC-MS/MS) are critical .
  • Structure-Activity Relationships (SAR) : Modify the dioxopentyl side chain (e.g., alkyl group substitution) to assess impact on potency. Computational docking (e.g., AutoDock Vina) into GABA transporter-1 (GAT-1) models can guide design .

Q. How can researchers resolve contradictions in spectral data for this compound?

Methodological Answer :

  • Cross-Validation : Compare experimental NMR (¹H/¹³C) and mass spectra (HRMS) with quantum-chemically predicted spectra (e.g., DFT calculations at B3LYP/6-31G* level) .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm ambiguous proton assignments in crowded spectral regions (e.g., δ 1.2–1.5 ppm for methyl groups) .

Q. What analytical methods are recommended for purity assessment?

Methodological Answer :

  • HPLC-DAD/ELSD : Use reverse-phase C18 columns (e.g., Agilent Zorbax) with gradient elution (water/acetonitrile + 0.1% TFA). Monitor for byproducts (e.g., unreacted Boc-protected intermediates) .
  • Elemental Analysis : Verify C, H, N composition within ±0.4% of theoretical values to confirm stoichiometric integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Piperidinecarboxylic acid, 1-(3,3-dimethyl-1,2-dioxopentyl)-, (2S)-
Reactant of Route 2
2-Piperidinecarboxylic acid, 1-(3,3-dimethyl-1,2-dioxopentyl)-, (2S)-

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